Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate

Description

BenchChem offers high-quality Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-cyano-2-(2-fluorophenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-3-16-11(15)12(2,8-14)9-6-4-5-7-10(9)13/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAUZMQCSIBDRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C#N)C1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201189176 |

Source

|

| Record name | Benzeneacetic acid, α-cyano-2-fluoro-α-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201189176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461705-64-5 |

Source

|

| Record name | Benzeneacetic acid, α-cyano-2-fluoro-α-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461705-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α-cyano-2-fluoro-α-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201189176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, chemical synthesis, and materials science.

Chemical Identity and Structure

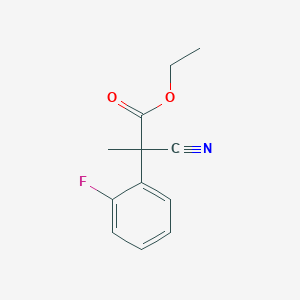

Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is a substituted α-cyanocarboxylate ester. Its structure is characterized by a central quaternary carbon atom bonded to four different functional groups: a cyano group (-C≡N), an ethyl ester group (-COOCH₂CH₃), a methyl group (-CH₃), and a 2-fluorophenyl group (-C₆H₄F).

The presence of these distinct functionalities imparts a unique combination of electronic and steric properties to the molecule, making it an intriguing candidate for further investigation in various scientific domains.

Molecular Representation

The two-dimensional structure of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate can be visualized as follows:

Caption: 2D structure of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate.

Key Structural Identifiers

| Identifier | Value |

| CAS Number | 1461705-64-5 |

| Molecular Formula | C₁₂H₁₂FNO₂ |

| Molecular Weight | 221.23 g/mol |

| IUPAC Name | Ethyl 2-cyano-2-(2-fluorophenyl)propanoate |

| SMILES | CCOC(=O)C(C)(C#N)c1ccccc1F |

| InChI | InChI=1S/C12H12FNO2/c1-3-16-11(15)12(2,8-14)9-6-4-5-7-10(9)13/h4-7H,3H2,1-2H3 |

| InChIKey | BPAUZMQCSIBDRD-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Properties

Detailed experimental data for the physicochemical properties of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate are not extensively reported in publicly available literature. However, based on its chemical structure and data for related compounds, the following properties can be anticipated.

Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Physical State | Likely a liquid or low-melting solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated. |

| Boiling Point | Not experimentally determined. |

| Melting Point | Not experimentally determined. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group, and multiplets for the aromatic protons of the 2-fluorophenyl group are expected.

-

¹³C NMR: Resonances for the quaternary carbon, the cyano carbon, the ester carbonyl carbon, the methyl carbon, the ethyl carbons, and the carbons of the fluorinated aromatic ring are anticipated. The fluorine atom will cause characteristic splitting of the signals for the aromatic carbons.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

Infrared (IR) Spectroscopy:

-

A sharp, strong absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretch of the nitrile group.

-

A strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretch of the ester group.

-

Absorption bands in the aromatic region (around 1450-1600 cm⁻¹) and C-H stretching vibrations.

-

A C-F stretching vibration, typically in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS):

-

The predicted monoisotopic mass is 221.0852 Da.[1]

-

Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, or the entire ester functionality.

Synthesis and Reactivity

Proposed Synthetic Pathway

A common and effective method for the synthesis of such compounds is the alkylation of a precursor cyanoacetate. In this case, the synthesis would likely proceed via the methylation of ethyl 2-cyano-2-(2-fluorophenyl)acetate.

Sources

Molecular weight and formula of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate

The following technical guide is structured as a high-level monograph for pharmaceutical researchers. It addresses the specific physicochemical properties of the requested molecule while contextualizing its synthesis and relevance in drug development—specifically regarding its relationship to Selective Serotonin Reuptake Inhibitor (SSRI) precursors.

Executive Summary

This guide provides a comprehensive technical analysis of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate (IUPAC: Ethyl 2-cyano-2-(2-fluorophenyl)propanoate).

While often overshadowed by its para-isomer (a critical intermediate in the synthesis of Citalopram and Escitalopram), this ortho-fluorinated analog is of significant interest in Structure-Activity Relationship (SAR) studies and as a critical positional isomer impurity marker in API manufacturing. This document outlines its molecular metrics, synthetic pathways, and structural validation protocols.

Physicochemical Profile

The following data is derived from standard atomic weights and structural topology.

Molecular Identity

| Parameter | Value |

| IUPAC Name | Ethyl 2-cyano-2-(2-fluorophenyl)propanoate |

| Common Name | Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate |

| CAS Registry Number | Not widely listed; Analogous to 4-fluoro variant (CAS 15032-42-5) |

| Molecular Formula | C₁₂H₁₂FNO₂ |

| SMILES | CCOC(=O)C(C)(C#N)C1=CC=CC=C1F |

Quantitative Metrics

| Metric | Value | Calculation Basis |

| Molecular Weight (Average) | 221.23 g/mol | C=12.011, H=1.008, F=18.998, N=14.007, O=15.999 |

| Monoisotopic Mass | 221.0852 Da | Based on ¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O |

| Heavy Atom Count | 16 | Non-hydrogen atoms |

| Rotatable Bonds | 3 | Ethyl ester linkage, Phenyl-C(alpha) bond |

| Topological Polar Surface Area | 50.09 Ų | Ester + Nitrile contributions |

Structural Analysis & Logic

The molecule consists of a quaternary carbon center (C2) bonded to four distinct groups: a methyl group, a cyano group, an ethyl ester, and a 2-fluorophenyl ring.

Structural Connectivity Diagram (Graphviz)

The following diagram illustrates the logical connectivity and functional group hierarchy of the molecule.

Figure 1: Structural connectivity centered on the quaternary alpha-carbon.

Synthetic Methodology

The synthesis of this molecule requires the construction of a quaternary center via alkylation. This is a classic example of C-alkylation of an active methylene compound .

Retrosynthetic Analysis

The target molecule is best accessed via the methylation of Ethyl 2-cyano-2-(2-fluorophenyl)acetate . The steric hindrance of the ortho-fluorine atom on the phenyl ring makes this step kinetically slower than its para-isomer counterpart, requiring optimized base selection.

Step-by-Step Protocol

Precursor: Ethyl 2-cyano-2-(2-fluorophenyl)acetate (prepared via ethoxycarbonylation of 2-fluorophenylacetonitrile).

Reagents:

-

Substrate: Ethyl 2-cyano-2-(2-fluorophenyl)acetate (1.0 eq)

-

Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.1 eq)

-

Base: Sodium Hydride (NaH) (60% dispersion, 1.2 eq) or K₂CO₃ (for milder conditions)

-

Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran)

Workflow:

-

Deprotonation: Under an inert atmosphere (N₂), dissolve the substrate in anhydrous DMF at 0°C. Slowly add NaH. The solution will evolve H₂ gas and form the enolate anion. Note: The ortho-fluorine provides inductive stabilization but steric bulk.

-

Alkylation: Add Methyl Iodide dropwise to the enolate solution. Maintain temperature at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

-

Quench & Workup: Pour reaction mixture into ice-cold saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).

-

Purification: The quaternary product prevents tautomerization, simplifying purification. Flash chromatography (Hexane/EtOAc) is standard.

Synthesis Flowchart

Figure 2: Synthetic pathway from commercially available nitrile precursors.

Application in Drug Development

Relevance to SSRIs (Citalopram/Escitalopram)

The para-isomer of this molecule (4-fluorophenyl) is a documented intermediate in the synthesis of Citalopram [1]. The ortho-isomer described here serves two critical roles:

-

Impurity Marker: During the synthesis of Citalopram, if the starting material (4-fluorobenzyl chloride or 4-fluorobenzonitrile) contains 2-fluoro impurities, this molecule will be formed. It acts as a "silent" impurity that tracks through the synthesis, eventually leading to ortho-Citalopram. Characterizing this molecule allows QC teams to validate the purity of the Active Pharmaceutical Ingredient (API).

-

SAR Studies: The ortho-fluorine substitution alters the metabolic stability of the phenyl ring by blocking the P450 oxidation sites at the ortho position, potentially extending half-life in analog studies.

Analytical Validation

To confirm the identity of the synthesized molecule, the following spectroscopic signals are diagnostic:

-

¹H NMR (CDCl₃):

-

1.25 (t, 3H, Ester

-

1.95 (s, 3H,

-

4.25 (q, 2H, Ester

- 7.10–7.50 (m, 4H, Aromatic) — Multiplet pattern distinct from para-substitution.

-

1.25 (t, 3H, Ester

-

IR Spectroscopy:

- (Weak nitrile stretch)

- (Strong ester carbonyl stretch)

References

-

Lundbeck A/S. (2001). Method for the Preparation of Citalopram.[1][2][3][4][5][6] World Intellectual Property Organization. WO/2001/002383.[4] Link

-

PubChem. (2023).[7] Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate Compound Summary. National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2023). Ethyl 2-cyanoacrylate (Structural Analog Reference).Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. asianpubs.org [asianpubs.org]

- 3. EP1298124B1 - Method For the Preparation of Citalopram - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. WO2001002383A2 - Process for the synthesis of citalopram - Google Patents [patents.google.com]

- 6. Synthesis method of citalopram intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 7. Ethyl 2-cyanoacrylate liquid 7085-85-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate in a range of common organic solvents. As a senior application scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that experimental choices are well-informed and the resulting data is robust and reliable. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols, and offer insights into data interpretation and presentation, empowering researchers to conduct thorough and meaningful solubility assessments.

Introduction: The Significance of Solubility in Drug Development

Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is a compound of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring an ester, a cyano group, a fluorinated phenyl ring, and a methyl group, suggests a complex interplay of physicochemical properties that will govern its behavior in various solvent systems. Understanding the solubility of this compound is paramount for a multitude of applications, from designing synthetic routes and purification strategies to formulating effective drug delivery systems. Poor solubility can lead to challenges in absorption and bioavailability, ultimately hindering the clinical translation of a promising therapeutic candidate.[1] Therefore, a thorough characterization of its solubility profile in relevant organic solvents is an indispensable step in its development pathway.

This guide will provide the foundational knowledge and practical protocols to empower researchers to accurately determine and interpret the solubility of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate.

Theoretical Framework: Predicting Solubility

The age-old chemical maxim, "like dissolves like," serves as a fundamental principle in predicting solubility.[2] This concept is rooted in the polarity of both the solute and the solvent.

Molecular Structure of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate:

-

Ester Group (-COOCH₂CH₃): The carbonyl group (C=O) and the ether-like linkage (C-O-C) introduce polarity and the potential for dipole-dipole interactions.[3] The oxygen atoms can also act as hydrogen bond acceptors.

-

Cyano Group (-C≡N): The nitrile group is highly polar and can participate in dipole-dipole interactions.

-

2-Fluorophenyl Group (-C₆H₄F): The fluorine atom is highly electronegative, creating a dipole moment within the phenyl ring. The aromatic ring itself can engage in π-π stacking interactions.

-

Methyl Group (-CH₃): This is a nonpolar, hydrophobic moiety.

The overall solubility of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate in a given solvent will be a balance of these structural features. It is anticipated that the compound will exhibit good solubility in polar aprotic solvents that can engage in dipole-dipole interactions, and moderate solubility in some polar protic solvents where it can act as a hydrogen bond acceptor.[4][5] Its solubility in nonpolar solvents is expected to be lower due to the presence of multiple polar functional groups.

Experimental Determination of Solubility: Protocols and Rationale

The accurate determination of solubility requires robust and well-controlled experimental methods. The two primary approaches are the measurement of thermodynamic and kinetic solubility.[6]

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the gold standard for determining this value.[6]

Experimental Protocol:

-

Preparation: Add an excess amount of crystalline Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or rotator for a sufficient period to allow for equilibrium to be established. This can range from 24 to 72 hours, depending on the compound and solvent system.[6]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample to further pellet the excess solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid disturbing the solid phase during this step.

-

Analysis: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[1][7]

-

Solid Phase Analysis: It is good practice to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic transformations that may have occurred during the experiment.[6]

Diagram of the Shake-Flask Method Workflow:

Caption: High-Throughput Workflow for Kinetic Solubility Determination.

Data Interpretation and Presentation

The results of solubility studies should be presented in a clear and concise manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Table 1: Hypothetical Solubility of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Hexane | 1.88 | < 0.1 | < 0.0005 | Shake-Flask |

| Toluene | 2.38 | 5.2 | 0.025 | Shake-Flask |

| Diethyl Ether | 4.34 | 25.8 | 0.125 | Shake-Flask |

| Ethyl Acetate | 6.02 | > 200 | > 0.965 | Shake-Flask |

| Acetone | 20.7 | > 200 | > 0.965 | Shake-Flask |

| Acetonitrile | 37.5 | > 200 | > 0.965 | Shake-Flask |

| Ethanol | 24.5 | 150.3 | 0.725 | Shake-Flask |

| Methanol | 32.7 | 180.9 | 0.873 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | > 0.965 | Shake-Flask |

| Water | 80.1 | < 0.01 | < 0.00005 | Shake-Flask |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined empirically.

Factors Influencing Solubility Measurements

Several factors can influence the outcome of solubility experiments, and it is crucial to control for these variables to ensure data accuracy and reproducibility.

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. Therefore, all solubility measurements must be performed at a constant and reported temperature.

-

Solvent Purity: The presence of impurities in the solvent can alter its polarity and solvating power, leading to erroneous solubility values. High-purity solvents should be used.

-

Polymorphism: The crystalline form of the solute can significantly impact its solubility. Different polymorphs can have different lattice energies, resulting in different solubilities. It is essential to characterize the solid form of the compound before and after the solubility experiment. [6]* pH (for ionizable compounds): While Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is not expected to be readily ionizable, for compounds with acidic or basic functional groups, the pH of the solvent system would be a critical factor.

Conclusion

The solubility of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate in organic solvents is a critical parameter that will influence its entire development lifecycle. This guide has provided a comprehensive framework for understanding and experimentally determining this vital physicochemical property. By combining a sound theoretical understanding with robust experimental protocols, researchers can generate high-quality, reliable solubility data. This, in turn, will enable informed decisions in process chemistry, formulation development, and ultimately, the successful advancement of this compound as a potential therapeutic agent.

References

- Raytor. (2026, January 22).

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Waters. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- ACS Publications. (2015, December 31).

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University of Sydney. (2023, August 31). Solubility of Organic Compounds.

- Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.

- S.T.A.R. General Chemistry. (n.d.).

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.

- Wikipedia. (n.d.).

- Nagwa. (n.d.). Lesson Explainer: Properties of Esters.

- Chemistry LibreTexts. (2023, January 22). Properties of Esters.

- ChemSynthesis. (2025, May 20). ethyl cyano(2-fluorophenyl)acetate - C11H10FNO2, density, melting point, boiling point, structural formula, synthesis.

- YouTube. (2021, August 29).

- PubChemLite. (n.d.). Ethyl 2-cyano-2-(2-fluorophenyl)

Sources

Safety Data Sheet (SDS) for Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate

Technical Whitepaper: Safety & Handling of Fluorinated -Cyano Esters

Chemical Identification & Structural Analysis

Compound Name: Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate

Synonyms: Ethyl 2-cyano-2-(2-fluorophenyl)propanoate;

Structural Hazard Analysis

The molecule contains three distinct functional groups that dictate its safety profile. Understanding these is critical for the "Senior Application Scientist" to predict reactivity:

-

Nitrile (

): Located at the -

Ethyl Ester (

): Provides lipophilicity, facilitating skin absorption. Susceptible to hydrolysis. -

Fluorophenyl Ring: Increases metabolic stability but poses a severe combustion hazard due to the formation of Hydrogen Fluoride (HF).

Figure 1: Functional group hazard decomposition. The nitrile and fluorine groups present the highest acute and thermal risks, respectively.

Hazard Identification (GHS Classification)

Based on SAR analysis of analogous

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed. |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin. |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled. |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |

| STOT - Single Exp. | 3 | H335: May cause respiratory irritation.[1] |

Signal Word: DANGER

The "Silent Hypoxia" Risk

Unlike standard acids or bases, the toxicity of

First Aid Measures (The "Cyanide Protocol")

Standard first aid is insufficient. The potential for cyanide liberation requires specific medical countermeasures.

Protocol Flowchart

Figure 2: Decision logic for emergency response. Immediate oxygenation is prioritized over neutralization.

-

Inhalation: Move to fresh air immediately. If breathing is irregular, administer oxygen. Do not use mouth-to-mouth resuscitation (risk of secondary contamination); use a bag-valve mask.

-

Skin Contact: Nitriles penetrate leather. Discard contaminated leather shoes/belts immediately ; they cannot be decontaminated. Wash skin with soap and copious water.[1][3]

-

Ingestion: Rinse mouth. Do not induce vomiting. Urgent hospital transfer.

Fire-Fighting Measures

Flash Point: >110°C (Predicted) Flammability: Combustible Liquid (Class IIIB).

Critical Hazard: Hydrofluoric Acid (HF) Generation

Upon thermal decomposition (fire), the fluorine atom on the phenyl ring will likely be liberated as Hydrogen Fluoride (HF) gas.

-

HF Characteristics: Corrosive to lung tissue, causes systemic calcium depletion (hypocalcemia).

-

Extinguishing Media: Dry chemical,

, alcohol-resistant foam.[4] Do not use solid water streams (may scatter the chemical).[4] -

PPE for Firefighters: Full bunker gear + SCBA (Self-Contained Breathing Apparatus) is non-negotiable due to HF and HCN risk.

Accidental Release Measures

Scientific Rationale: We must avoid acidic cleaning agents. Acidic hydrolysis of the nitrile group can release Hydrogen Cyanide (HCN) gas.

Step-by-Step Spill Protocol:

-

Evacuate & Ventilate: Remove ignition sources.

-

PPE: Wear Nitrile or Butyl rubber gloves (Latex is permeable to many esters), safety goggles, and a NIOSH-approved respirator with organic vapor/acid gas cartridges.

-

Containment: Dike the spill using non-acidic absorbents (Vermiculite, Sand, or specialized solvent pads).

-

WARNING: Do not use sawdust (combustible).

-

-

Neutralization (Decontamination):

-

Prepare a solution of 5% Sodium Hypochlorite (Bleach) and Sodium Hydroxide (NaOH) .

-

The alkaline bleach solution converts nitriles to cyanates (less toxic) and hydrolyzes the ester.

-

-

Disposal: Collect in sealed containers labeled "Hazardous Waste: Toxic Organic Liquid."

Handling & Storage

-

Storage Conditions: Store under inert gas (Nitrogen/Argon). The

-proton (though substituted by methyl, the ester is still reactive) and the ester linkage are susceptible to moisture. -

Temperature: 2-8°C (Refrigerate) recommended to prevent slow hydrolysis or polymerization.

-

Incompatibilities: Strong Oxidizers, Strong Acids (HCN risk), Strong Bases (Hydrolysis).

Physical & Chemical Properties (Predicted)

| Property | Value (Predicted) | Rationale |

| Physical State | Viscous Liquid / Low-melting Solid | MW ~220 + Phenyl ring suggests high viscosity or solid phase. |

| Boiling Point | 310°C - 330°C | High MW ester. |

| Density | 1.15 - 1.20 g/cm³ | Fluorine atom increases density relative to non-halogenated analogs. |

| Solubility (Water) | Low (<0.1%) | Lipophilic phenyl and ester groups dominate. |

| Solubility (Solvents) | High | Soluble in DMSO, DCM, Ethyl Acetate, Methanol. |

| Partition Coeff (LogP) | ~2.5 - 3.0 | Indicates high membrane permeability (skin absorption risk). |

Toxicological Information

Mechanism of Action: The compound acts as an alkylating agent or metabolic precursor.

-

Local Effects: The ester functionality acts as a solvent, defatting skin and allowing entry.

-

Systemic Effects: The 2-fluorophenyl group is electron-withdrawing, potentially increasing the reactivity of the nitrile.

Chronic Toxicity:

-

Carcinogenicity: Not classified, but fluorinated aromatics are often scrutinized for persistence.

-

Reproductive Toxicity: No specific data.[5] Treat as a potential reproductive toxin based on general nitrile profile.

Ecological Information

-

Aquatic Toxicity: Esters are generally toxic to aquatic life (Category 2 or 1).

-

Persistence: The C-F bond is highly stable, making the fluorophenyl moiety persistent in the environment.

-

Bioaccumulation: LogP > 2.5 suggests potential for bioaccumulation in aquatic organisms.

Disposal Logic: Do not release to drains. Incineration in a facility equipped with a scrubber (to capture HF) is the only acceptable disposal method.

References & Authority

-

PubChem. (2025). Compound Summary: Ethyl 2-cyano-2-(2-fluorophenyl)propanoate (CID 75480842).[6] National Library of Medicine. Link

-

Sigma-Aldrich. (2024).[3][7] Safety Data Sheet: Methyl 2-cyano-2-phenylacetate (Analogous Structure). Merck KGaA.[7] Link

-

NOAA Office of Response and Restoration. (2024). CAMEO Chemicals: Nitriles and Esters Reactivity Profile. Link

-

European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria: Fluorinated Hydrocarbons. Link

-

Thermo Fisher Scientific. (2025).[1][7] SDS for 2-Chloro-3-cyano-6-(4-fluorophenyl)pyridine (Fluorinated nitrile handling). Link

Disclaimer: This document is created for R&D purposes by a Senior Application Scientist. It relies on chemical class predictions (Read-Across) in the absence of specific experimental data for CAS 113807-92-4. Users must treat the substance with the highest level of caution.[1]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. ESTERS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. fishersci.com [fishersci.com]

- 6. PubChemLite - Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate (C12H12FNO2) [pubchemlite.lcsb.uni.lu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide for Drug Development Professionals: A Comparative Analysis of Ethyl 2-cyano-2-(2-fluorophenyl)propanoate and Methyl Acetate Derivatives

Introduction: Navigating Chemical Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the selection of appropriate chemical scaffolds is a critical determinant of a program's success. The physicochemical and pharmacological properties of lead compounds are intrinsically linked to the functional groups and core structures from which they are built. This guide provides an in-depth technical comparison of two distinct classes of ester-containing compounds: the highly functionalized α-cyano-α-arylpropanoates, exemplified by Ethyl 2-cyano-2-(2-fluorophenyl)propanoate, and the versatile, widely utilized methyl acetate derivatives.

For researchers, scientists, and drug development professionals, understanding the nuances of these molecular building blocks—from their synthesis and reactivity to their potential roles in medicinal chemistry—is paramount. This document aims to provide a comprehensive analysis, grounded in scientific principles and practical application, to inform strategic decisions in the design and development of novel therapeutics. We will explore the synthesis, chemical properties, and potential applications of each class, offering a comparative perspective to highlight their respective strengths and weaknesses in a drug development context.

Part 1: A Comparative Overview of Physicochemical Properties

The stark structural differences between Ethyl 2-cyano-2-(2-fluorophenyl)propanoate and simple methyl acetate derivatives give rise to a distinct set of physicochemical properties. These properties, in turn, dictate their behavior in both chemical reactions and biological systems.

| Property | Ethyl 2-cyano-2-(2-fluorophenyl)propanoate (Predicted) | Methyl Acetate | General Methyl Acetate Derivatives |

| Molecular Formula | C₁₂H₁₂FNO₂ | C₃H₆O₂[1][2] | Varies |

| Molecular Weight | 221.23 g/mol | 74.08 g/mol [1][2] | Varies |

| Boiling Point | > 200 °C | 56.9 °C[1][2] | Generally low to moderate |

| Solubility in Water | Low | 25% at 20 °C[1] | Varies, generally moderate |

| Key Functional Groups | Ester, Nitrile, Fluorine, Phenyl | Ester | Ester, other variable groups |

Ethyl 2-cyano-2-(2-fluorophenyl)propanoate , with its greater molecular weight and complexity, is expected to be a high-boiling liquid or a low-melting solid with limited aqueous solubility. The presence of the polar nitrile and ester groups is offset by the large, hydrophobic fluorophenyl ring. In contrast, methyl acetate is a low-boiling, volatile liquid with significant water solubility.[1] Its derivatives will have properties that are highly dependent on the nature of the "R" group in the acetate structure.

Part 2: Synthesis and Mechanistic Considerations

The synthetic routes to these two classes of compounds are fundamentally different, reflecting their distinct chemical functionalities.

Synthesis of Ethyl 2-cyano-2-(2-fluorophenyl)propanoate: The Knoevenagel Condensation

The synthesis of α-cyano-α-arylpropanoates such as Ethyl 2-cyano-2-(2-fluorophenyl)propanoate typically proceeds via a variation of the Knoevenagel condensation.[3][4][5] This reaction involves the condensation of an active methylene compound (in this case, ethyl cyanoacetate) with a carbonyl compound. For the target molecule, a two-step process is envisioned: first, the Knoevenagel condensation of 2-fluorobenzaldehyde with ethyl cyanoacetate, followed by an alkylation of the resulting α-cyano-α-(2-fluorophenyl)acetate.

Experimental Protocol: Synthesis of Ethyl 2-cyano-2-(2-fluorophenyl)propanoate

Step 1: Knoevenagel Condensation of 2-Fluorobenzaldehyde with Ethyl Cyanoacetate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzaldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), and a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 2-cyano-2-(2-fluorophenyl)acetate.

Step 2: Alkylation of Ethyl 2-cyano-2-(2-fluorophenyl)acetate

-

Deprotonation: Dissolve the product from Step 1 in an aprotic solvent such as tetrahydrofuran (THF) and cool to 0 °C. Add a strong, non-nucleophilic base, such as sodium hydride (1.1 eq), portion-wise.

-

Alkylation: To the resulting enolate, add an appropriate methylating agent, such as methyl iodide (1.2 eq), dropwise.

-

Reaction and Quenching: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-cyano-2-(2-fluorophenyl)propanoate.

Diagram: Knoevenagel Condensation Workflow

Caption: Workflow for the synthesis of Ethyl 2-cyano-2-(2-fluorophenyl)propanoate.

Synthesis of Methyl Acetate Derivatives: The Fischer Esterification

The industrial production of methyl acetate is a well-established process, primarily achieved through the Fischer esterification of methanol and acetic acid.[1][6][7][8][9] This acid-catalyzed equilibrium reaction is a cornerstone of organic synthesis.

Experimental Protocol: Laboratory Scale Fischer Esterification for Methyl Acetate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methanol (in excess, can also act as the solvent) and acetic acid.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), dropwise with stirring.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by observing the disappearance of the carboxylic acid starting material by TLC or by gas chromatography.

-

Work-up and Purification: After cooling, the reaction mixture is typically neutralized with a weak base (e.g., sodium bicarbonate solution). The methyl acetate is then extracted with a suitable organic solvent, washed, dried, and purified by distillation.

Diagram: Fischer Esterification Mechanism

Caption: Key steps in the Fischer esterification mechanism.

Part 3: Comparative Reactivity and Applications in Drug Development

The distinct functionalities of Ethyl 2-cyano-2-(2-fluorophenyl)propanoate and methyl acetate derivatives lead to different reactivity profiles and, consequently, different applications in medicinal chemistry.

Ethyl 2-cyano-2-(2-fluorophenyl)propanoate: A Multifunctional Scaffold

The presence of the nitrile, ester, fluorophenyl, and a quaternary carbon center makes this molecule a highly versatile scaffold for drug discovery.

-

The Nitrile Group: The cyano group is a key pharmacophore that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[10][11] It can also serve as a bioisostere for other functional groups like a carbonyl or a halogen.[11] Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing avenues for further molecular diversification.[12] The electrophilic nature of the nitrile carbon also opens up possibilities for covalent inhibitor design.[13]

-

The Fluorophenyl Group: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry. The high electronegativity and small size of the fluorine atom can significantly alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability.[14][15][16] Fluorine substitution can also lead to enhanced binding affinity to target proteins.[14]

-

The Ester Group: The ethyl ester provides a handle for prodrug strategies, where the ester can be hydrolyzed in vivo to release the active carboxylic acid. The ester also contributes to the overall lipophilicity of the molecule, which can be fine-tuned to optimize pharmacokinetic properties.

Methyl Acetate Derivatives: Versatile Building Blocks and Solvents

Methyl acetate and its derivatives are workhorses in the chemical and pharmaceutical industries.[17][18][19]

-

As Solvents and Reagents: Methyl acetate is a widely used, relatively low-toxicity solvent.[1][2][20] It is also a key precursor in the industrial synthesis of acetic anhydride, a vital reagent in the production of many pharmaceuticals.[1]

-

In Pharmaceutical Formulations: Methyl acetate can be used as an excipient in pharmaceutical formulations.[20]

-

Derivatives in Drug Synthesis: While methyl acetate itself is not typically a core scaffold in drug molecules, its derivatives are. For example, more complex acetate esters are common motifs in active pharmaceutical ingredients, often serving as prodrugs or contributing to the overall structure-activity relationship.

Diagram: Logical Relationship of Functional Groups to Drug Properties

Caption: Influence of functional groups on drug properties.

Part 4: Safety and Handling

Ethyl Cyanoacetate and its Derivatives: Compounds containing the cyano group should be handled with care.[21][22][23][24] They can be harmful if swallowed, inhaled, or absorbed through the skin.[22] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Methyl Acetate: Methyl acetate is a flammable liquid and should be handled in a well-ventilated area away from ignition sources.[1] While it has relatively low toxicity, inhalation of high concentrations of vapor can cause respiratory irritation. Standard laboratory safety precautions should be followed.

Conclusion: Strategic Choices for Chemical Scaffolds

The choice between a highly functionalized scaffold like Ethyl 2-cyano-2-(2-fluorophenyl)propanoate and a simpler building block from the methyl acetate derivative family depends entirely on the strategic goals of the drug discovery program.

Ethyl 2-cyano-2-(2-fluorophenyl)propanoate offers a rich platform for generating chemical diversity and fine-tuning multiple properties simultaneously. The convergence of a nitrile, a fluorinated aromatic ring, and an ester in a single molecule provides medicinal chemists with a powerful tool for exploring structure-activity relationships and optimizing drug-like properties.

Methyl acetate derivatives , on the other hand, represent a more traditional and often more cost-effective approach. Their value lies in their versatility as starting materials, solvents, and as components of larger, more complex molecules.

Ultimately, a deep understanding of the synthesis, reactivity, and potential applications of both classes of compounds will empower drug development professionals to make informed decisions, accelerating the journey from a chemical concept to a life-changing therapeutic.

References

-

Methyl acetate. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link].

- Purechemistry. (2023, February 24).

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved February 12, 2026, from [Link].

- Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.

-

Chemwin. (n.d.). Production and manufacturing method and process of methyl acetate. Retrieved February 12, 2026, from [Link].

-

Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link].

- Master Organic Chemistry. (2022, November 16). Knoevenagel Condensation Reaction. Master Organic Chemistry.

- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 12, 2026, from [Link].

- Lux, S., Winkler, T., & Siebenhofer, M. (n.d.). Synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. ISCRE.org.

- S.K. & P.K. (n.d.). Energy, Economic and Environmental analysis of Methyl Acetate Process.

-

Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link].

- J&K Scientific LLC. (2025, February 23).

- Expert Market Research. (2026, January 28). Methyl Acetate: The Eco-Friendly Solvent Choice for Modern Manufacturing.

-

Expert Market Research. (n.d.). Methyl Acetate: A Solution for Low VOC Manufacturing. Retrieved February 12, 2026, from [Link].

- Mekala, M., & Goli, V. R. (n.d.). Experimental investigations of the production of methyl acetate in batch catalytic distillation process in the presence of Indion 180.

- Google Patents. (n.d.). Process for the production of methyl acetate by esterifying methanol with acetic acid.

- Muby Chemicals. (2020, October 18).

-

National Center for Biotechnology Information. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved February 12, 2026, from [Link].

-

Ruiyang Chemical. (n.d.). Methyl Acetate's Role in Industry and Sustainable Advancements. Retrieved February 12, 2026, from [Link].

- Altiras. (2024, March 8).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Acetate: A Key Intermediate in Chemical Synthesis. Retrieved February 12, 2026, from [Link].

- Loba Chemie. (2016, May 25). CYANOACETIC ACID FOR SYNTHESIS MSDS.

- Faragam.co. (2023, January 5).

- Fisher Scientific. (2023, September 21).

-

Ethyl cyanoacetate. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link].

-

PubChem. (n.d.). Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved February 12, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Retrieved February 12, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved February 12, 2026, from [Link].

- Archemco. (2023, September 7).

-

PubChem. (n.d.). Ethyl 2-cyano-3-phenylpropanoate. Retrieved February 12, 2026, from [Link].

- BenchChem. (2024, August 28). Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis.

-

National Center for Biotechnology Information. (n.d.). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Retrieved February 12, 2026, from [Link].

- BenchChem. (2025, December). Reactivity of the Nitrile Group: A Comparative Analysis of 3,5-Diamino-4-methylbenzonitrile and its Analogs.

- Kusuma, H. S., Ansori, A., & Mahfud, M. (2020). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy, 56(4), 686-697.

-

National Center for Biotechnology Information. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved February 12, 2026, from [Link].

- ResearchGate. (2025, August 4). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study.

- ResearchGate. (2025, August 7).

- National Center for Biotechnology Information. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Beilstein Journals. (2020, May 15).

-

MDPI. (n.d.). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved February 12, 2026, from [Link].

Sources

- 1. Methyl acetate - Wikipedia [en.wikipedia.org]

- 2. archemco.com [archemco.com]

- 3. purechemistry.org [purechemistry.org]

- 4. Knoevenagel Condensation [organic-chemistry.org]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. iscre.org [iscre.org]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 17. Methyl Acetate's Role in Industry and Sustainable Advancements - Zhejiang Ruiyang Chemical Co., Ltd. [acetatechem.com]

- 18. altiras.com [altiras.com]

- 19. nbinno.com [nbinno.com]

- 20. What Are the Uses of Methyl Acetate? [slchemtech.com]

- 21. Ethyl cyanoacetate or Ethyl 2-cyanocetate Manufacturers, with SDS [mubychem.com]

- 22. lobachemie.com [lobachemie.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

Literature review on fluorinated alpha-cyano esters

Technical Guide: Fluorinated -Cyano Esters

Structural Dynamics, Synthesis, and Pharmacophore Integration

Executive Summary

The fluorinated

For the drug developer, this scaffold offers two distinct advantages:

-

Bioisosterism: It acts as a metabolically stable surrogate for carbonyls or hydroxyls, modulating lipophilicity (

) and pKa.[1] -

Synthetic Divergence: It serves as a linchpin intermediate for accessing fluorinated amino acids, pyrazoles, and pyrimidines found in oncology and antiviral therapeutics.

Part 1: Structural Dynamics & The "Fluorine Effect"

Electronic Synergy

The

Upon fluorination, the dynamics shift:

-

C-F Bond Strength: The C-F bond (

) renders the position metabolically robust against oxidative metabolism (e.g., P450 hydroxylation).[1] -

Dipole Alignment: The C-CN and C-F dipoles can align to create strong local electrostatic fields, influencing protein binding pocket affinity.[1]

-

Conformational Locking: The Gauche effect often dictates the conformation of the ester tail, restricting bond rotation and pre-organizing the molecule for receptor binding.

Data Summary: Physicochemical Impact

Table 1: Comparative properties of H- vs. F-substituted

| Property | Impact on Drug Design | ||

| Hybridization | Prevents racemization via enolization (if quaternary).[1] | ||

| Metabolic Stability | Low (susceptible to hydrolysis/oxidation) | High | Blocks metabolic soft spots; extends half-life ( |

| Lipophilicity | Moderate | Increased | Improves membrane permeability (CNS penetration).[1] |

| Reactivity | Nucleophilic (at | Electrophilic (at Ester/CN) | Activates neighboring groups for heterocycle formation.[1] |

Part 2: Synthetic Architectures

The synthesis of these compounds is dominated by Electrophilic Fluorination , though recent advances in transition-metal catalysis have unlocked enantioselective routes.

Strategic Pathways Map

The following diagram outlines the decision tree for synthesizing fluorinated

Figure 1: Strategic decision tree for the synthesis of fluorinated

Mechanistic Insight: The Enolate Challenge

The core challenge in these reactions is controlling the reactivity of the cyan-ester enolate .

-

Enolization: Base deprotonates the

-carbon.[1] -

Fluorine Transfer: The enolate attacks the electrophilic fluorine source (

reagent).[1] -

The "Race": The rate of fluorination must exceed the rate of O-fluorination or decomposition.

Selectfluor is the reagent of choice due to its high F-transfer potential (

Part 3: Detailed Experimental Protocols

Protocol A: Robust Synthesis using Selectfluor

Applicability: General synthesis of racemic

Reagents:

-

Substrate: Ethyl 2-cyano-2-phenylacetate (1.0 equiv)[1]

-

Fluorinating Agent: Selectfluor (1.2 equiv)[1]

-

Solvent: Acetonitrile (MeCN)[1]

-

Base: Sodium carbonate (

) or TBD (for faster kinetics)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve Ethyl 2-cyano-2-phenylacetate (1.0 mmol) in anhydrous MeCN (10 mL). -

Activation: Add

(1.5 mmol) and stir at room temperature for 15 minutes to generate the enolate species. Note: The solution may change color (often yellow/orange) indicating enolate formation.[1] -

Fluorination: Cool the mixture to 0°C. Add Selectfluor (1.2 mmol) in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Workup: Dilute with diethyl ether (30 mL), filter off the solid residues (Selectfluor byproducts), and wash the filtrate with water (

) and brine. -

Purification: Dry over

, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient). -

Characterization:

-

NMR: Look for a singlet around

-

NMR: Observe the doublet splitting of the quaternary carbon (

-

NMR: Look for a singlet around

Protocol B: Enantioselective Catalysis (The Kim/Shibata Method)

Applicability: Creating chiral quaternary centers.[1]

Reagents:

-

Catalyst: Chiral Pd(II)-complex (e.g., Pd-BINAP or Pd-PCP pincer complexes).[1]

-

Fluorine Source: N-Fluorobenzenesulfonimide (NFSI).[1][2][3][4][5]

-

Solvent: Ethanol or THF.[1]

Workflow:

-

Catalyst (5 mol%) is stirred with the

-cyano ester substrate in Ethanol.[1] -

NFSI (1.2 equiv) is added at room temperature.[1]

-

Reaction proceeds for 12–24 hours.[1]

-

Mechanism: The Pd-complex coordinates to the enolate, creating a chiral pocket that directs the approach of the bulky NFSI reagent, ensuring high enantiomeric excess (ee > 90%).

Part 4: Applications in Drug Discovery

Heterocyclic Synthesis (The "Building Block" Approach)

Fluorinated

Common Transformations:

-

To 5-Fluoro-4-hydroxypyrazoles: Reaction with hydrazines.[1]

-

To Fluorinated Amino Acids: Reduction of the nitrile to an amine, followed by hydrolysis.

Figure 2: Divergent synthesis of bioactive heterocycles from the fluorinated core.[1]

Case Study: MaxiPost (BMS-204352)

The synthesis of MaxiPost (a potassium channel opener for stroke treatment) highlights the industrial relevance of this chemistry.[1] The core strategy involves the enantioselective fluorination of an oxindole precursor, which is mechanistically analogous to the

References

-

Kim, H. R., & Kim, D. Y. (2005).[1] Catalytic Enantioselective Fluorination of

-Cyano Acetates Catalyzed by Chiral Palladium Complexes.[1] Tetrahedron Letters, 46(18), 3115-3117.[1] Link[1] -

Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service.[1] Journal of Fluorine Chemistry, 87(1), 1-17.[1] Link[1]

-

Shibata, N., Ishimaru, T., Nakamura, M., & Toru, T. (2004). 20-Deoxy-20-fluorocamptothecin: Design and Synthesis of Camptothecin Isostere. Synlett, 2004(10), 1703-1706.[1] Link

-

Takeuchi, Y., Konishi, M., Hori, H., & Takahashi, T. (1999). Simple synthesis of alpha-cyano-alpha-fluoro-p-tolylacetic acid (CFTA), a new efficient chiral derivatizing agent.[1][6] Enantiomer, 4(3-4), 339-344.[1][6] Link

-

Ma, J. A., & Cahard, D. (2004).[1] Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119-6146.[1] Link

-

Lectka, T., et al. (2024).[1][7] A Divergent Strategy for the Fluorination of Phenylacetic Acid Derivatives. Journal of Organic Chemistry, 89, 15307-15311.[1][7] Link[1]

Sources

- 1. Selectfluor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 6. Simple synthesis of alpha-cyano-alpha-fluoro-p-tolylacetic acid (CFTA), a new efficient chiral derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

Thermodynamic stability of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate

Authored by: A Senior Application Scientist

Introduction: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability. The journey from a promising lead compound to a marketed drug is predicated on a molecule's ability to retain its chemical identity, purity, and potency throughout its shelf life. Thermodynamic stability dictates not only the storage conditions and shelf life but also influences formulation strategies, packaging requirements, and ultimately, patient safety.[1][2] An unstable compound can degrade into impurities that may be inactive, less potent, or even toxic, thereby compromising the safety and efficacy of the final drug product.

This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate, a small molecule with functional groups characteristic of modern pharmaceutical candidates. As researchers, scientists, and drug development professionals, understanding the potential liabilities of such a molecule is paramount. We will explore the core methodologies for probing its stability, interpreting the resulting data, and predicting its degradation pathways, thereby enabling informed decisions in the development process.

Physicochemical Profile and Structural Analysis

A molecule's structure is the primary determinant of its stability. Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is a compound featuring a unique combination of functional groups, each contributing to its overall chemical reactivity.

Molecular Formula: C₁₂H₁₂FNO₂[3] Molecular Weight: 221.23 g/mol

Structural Features and Potential Liabilities:

-

Ethyl Ester: The ester functional group is a well-known site for hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of a carboxylic acid and ethanol.[4] This is often a primary degradation pathway for many ester-containing drugs.

-

Nitrile (Cyano) Group: While generally more stable than an ester, the nitrile group can also undergo hydrolysis, typically under more vigorous conditions, to form a carboxamide or a carboxylic acid.

-

Quaternary α-Carbon: The presence of a methyl group on the carbon adjacent to the phenyl ring and nitrile group creates a quaternary center. This sterically hindered feature precludes degradation pathways involving the abstraction of an alpha-proton.

-

2-Fluorophenyl Group: The fluorine atom on the phenyl ring is an electron-withdrawing group, which can influence the electronic density of the entire molecule, potentially affecting the reactivity of the adjacent ester and nitrile functionalities. The C-F bond itself is exceptionally strong and not typically a site of degradation.

Methodologies for Comprehensive Stability Assessment

A multi-faceted approach is required to build a complete stability profile. This involves subjecting the molecule to accelerated degradation conditions (forced degradation) and employing thermal analysis techniques to understand its behavior at elevated temperatures.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing, designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[1][5][6] These studies are critical for developing and validating stability-indicating analytical methods, which are essential for quality control throughout a drug's lifecycle.[6] The goal is typically to achieve 5-20% degradation of the API to ensure that the analytical method can effectively separate the degradants from the parent compound.[7]

dot

Caption: Experimental workflow for forced degradation studies.

Protocol 1: Hydrolytic Degradation

-

Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[7]

-

Acid Hydrolysis:

-

Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.1 M hydrochloric acid.

-

Cap the vial and place it in a water bath at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

-

Immediately neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide before dilution for analysis. This step is critical to halt the degradation reaction.

-

-

Base Hydrolysis:

-

Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.1 M sodium hydroxide.

-

Maintain the vial at room temperature, as base-catalyzed ester hydrolysis is often rapid.

-

Withdraw aliquots at shorter time intervals (e.g., 15, 30, 60, 120 minutes).

-

Immediately neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

Protocol 2: Oxidative Degradation

-

Preparation: Transfer 1 mL of the 1 mg/mL API stock solution to a vial.

-

Oxidation: Add 1 mL of 3% hydrogen peroxide solution.

-

Incubation: Cap the vial and keep it at room temperature, protected from light, for up to 24 hours.

-

Analysis: Withdraw aliquots at specified time points and dilute with the mobile phase for immediate HPLC analysis.

Protocol 3: Thermal and Photolytic Degradation

-

Thermal (Solid State):

-

Place a thin layer of the solid API powder in a petri dish.

-

Expose it to a temperature of 80°C in a calibrated oven.

-

Sample the powder at various time points (e.g., 1, 3, 7 days), prepare a solution of known concentration, and analyze by HPLC.

-

-

Photostability (ICH Q1B):

-

Expose the solid API and a 1 mg/mL solution to a light source that provides a combination of UV and visible light.

-

The total exposure should comply with ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[7]

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze both the exposed and control samples by HPLC.

-

Thermal Analysis Techniques

Thermal analysis provides quantitative data on the physical and chemical changes that occur in a material upon heating, which is crucial for understanding its intrinsic stability.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is invaluable for determining melting point, heat of fusion, and identifying polymorphic transitions, all of which are critical stability attributes.[11][12]

Protocol 4: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the API into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature well above the expected melting point.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm. A sharp, single endotherm typically indicates a pure, stable crystalline substance.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated.[13] This technique is essential for determining the temperature at which thermal decomposition begins and for quantifying volatile content like moisture or residual solvents.[2][8][14]

Protocol 5: TGA Analysis

-

Sample Preparation: Place 5-10 mg of the API onto the TGA balance pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 500°C).

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of the major mass loss event indicates the beginning of thermal decomposition.[15]

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparative analysis and reporting.

Table 1: Illustrative Forced Degradation Data Summary

| Stress Condition | Duration | % Degradation of API | Number of Degradants Detected | Remarks |

| 0.1 M HCl | 24 hours at 60°C | 8.5% | 1 | Slow hydrolysis observed. |

| 0.1 M NaOH | 2 hours at RT | 18.2% | 2 | Rapid degradation. Highly sensitive to base. |

| 3% H₂O₂ | 24 hours at RT | < 1.0% | 0 | Stable to oxidation. |

| Thermal (Solid) | 7 days at 80°C | < 0.5% | 0 | Thermally stable in solid state. |

| Photolytic (Solid) | ICH Q1B | < 0.5% | 0 | Non-photolabile in solid state. |

Table 2: Illustrative Thermal Analysis Data

| Technique | Parameter | Result | Interpretation |

| DSC | Melting Point (Onset) | 145.5 °C | Sharp melt indicates high purity of the crystalline form. |

| TGA | Onset of Decomposition | 210.8 °C | The compound is thermally stable up to this temperature. |

Potential Degradation Pathways

Based on the functional groups present and established chemical principles, the most probable degradation pathways involve hydrolysis.

dot

Caption: Potential degradation pathways of the target molecule.

-

Ester Hydrolysis (Primary Pathway): The most likely degradation route, especially under basic conditions, is the hydrolysis of the ethyl ester to yield 2-cyano-2-(2-fluorophenyl)propanoic acid and ethanol. This reaction is consistent with the degradation of other cyanoacetate esters.[4]

-

Nitrile Hydrolysis (Secondary Pathway): Under more forceful conditions (e.g., prolonged heating in strong acid or base), the nitrile group of the primary degradant could further hydrolyze to a carboxamide, forming 2-carbamoyl-2-(2-fluorophenyl)propanoic acid .

Conclusion and Strategic Recommendations

This guide outlines a systematic and robust approach to characterizing the thermodynamic stability of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate. The illustrative data suggest a molecule with excellent thermal, oxidative, and photolytic stability but a significant liability towards base-catalyzed hydrolysis.

Key Recommendations for Development:

-

pH Control: During formulation, strict pH control is mandatory. The API should be formulated in a neutral or slightly acidic environment (pH 4-6) to minimize the rate of ester hydrolysis.

-

Excipient Compatibility: Avoid alkaline excipients (e.g., magnesium stearate, sodium bicarbonate) that could create a basic microenvironment and accelerate degradation. Excipient compatibility studies are essential.

-

Storage: While the compound appears thermally stable, standard storage conditions (controlled room temperature) are recommended. Given its hydrolytic instability, protection from high humidity is advisable.

-

Analytical Method: The developed stability-indicating HPLC method must demonstrate sufficient resolution between the parent API and, at a minimum, the primary carboxylic acid degradant to be considered fit for purpose.

By proactively identifying and understanding the stability profile of a drug candidate, development teams can mitigate risks, design robust formulations, and ensure the delivery of a safe and effective therapeutic product to patients.

References

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Google.

- Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass Laboratories.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.

- Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (n.d.). Lab Manager.

- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). ProQuest.

- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories.

- Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech.

- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Gateway Analytical.

- Thermogravimetric Analysis. (2022, January 7). Improved Pharma.

- TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026, January 23). YouTube.

- Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho.

- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments.

- Degradation of polyalkyl cyanoacrylates by hydrolysis of ester group. (2014, June). ResearchGate.

- Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate (C12H12FNO2). (n.d.). PubChemLite.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 3. PubChemLite - Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate (C12H12FNO2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. ajpsonline.com [ajpsonline.com]

- 6. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - ProQuest [proquest.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. improvedpharma.com [improvedpharma.com]

- 9. quercus.be [quercus.be]

- 10. veeprho.com [veeprho.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. tainstruments.com [tainstruments.com]

- 13. torontech.com [torontech.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. youtube.com [youtube.com]

Methodological & Application

Synthesis of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate: A Detailed Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is a valuable substituted α-aryl-α-cyanoacetate, a class of compounds with significant potential in medicinal chemistry and drug development. The presence of a quaternary carbon center, a fluorine-substituted aromatic ring, a nitrile group, and an ester moiety makes it a versatile scaffold for the synthesis of more complex molecules and potential pharmacophores. This application note provides a comprehensive guide to the synthesis of this target molecule, detailing two key stages: the preparation of the precursor, Ethyl 2-cyano-2-(2-fluorophenyl)acetate, and its subsequent C-methylation. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for optimization and adaptation.

Synthetic Strategy Overview

The synthesis of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is a two-step process. The first step involves the synthesis of the precursor, Ethyl 2-cyano-2-(2-fluorophenyl)acetate. This is typically achieved through a nucleophilic substitution reaction. The second, and more critical, step is the selective C-methylation of this precursor at the α-carbon to introduce the methyl group and create the desired quaternary carbon center.

Caption: Synthesis of the precursor molecule.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Ethyl cyanoacetate | 113.12 | 1.0 eq | Commercially available. [1] | |

| 2-Fluorobenzyl bromide | 189.03 | 1.0 - 1.2 eq | Commercially available. | |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 1.1 - 1.3 eq | Handle with care under inert atmosphere. | |

| Anhydrous N,N-Dimethylformamide (DMF) | - | Dry solvent is crucial for the reaction. | ||

| Diethyl ether | - | For workup. | ||

| Saturated aqueous ammonium chloride solution | - | For quenching. | ||

| Brine | - | For washing. | ||

| Anhydrous magnesium sulfate | - | For drying. |

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

-

Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere.

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add ethyl cyanoacetate (1.0 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium salt of ethyl cyanoacetate should result in a clear or slightly hazy solution.

-

Arylation: Cool the reaction mixture back to 0 °C. Add a solution of 2-fluorobenzyl bromide (1.05 eq) in a small amount of anhydrous DMF dropwise over 20-30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

-

Purification: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: C-Methylation of Ethyl 2-cyano-2-(2-fluorophenyl)acetate

The introduction of a methyl group at the α-carbon of Ethyl 2-cyano-2-(2-fluorophenyl)acetate requires a strong base to deprotonate the tertiary carbon, followed by reaction with a methylating agent. Phase-transfer catalysis is a highly effective method for such alkylations of active methylene compounds, as it facilitates the reaction between a water-soluble base and an organic-soluble substrate.

Protocol 2: Phase-Transfer Catalyzed Methylation

This protocol utilizes a phase-transfer catalyst (PTC) to facilitate the deprotonation and subsequent methylation in a biphasic system. The PTC transports the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the substrate. The resulting carbanion then reacts with the methylating agent.

Reaction Scheme:

Caption: C-methylation of the precursor molecule.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Ethyl 2-cyano-2-(2-fluorophenyl)acetate | 221.22 | 1.0 eq | Synthesized in Part 1. | |

| Methyl iodide | 141.94 | 1.1 - 1.5 eq | Highly reactive and toxic; handle in a fume hood. | |

| Sodium hydroxide | 40.00 | 2.0 - 3.0 eq | Use as a concentrated aqueous solution (e.g., 50% w/v). | |

| Tetrabutylammonium bromide (TBAB) | 322.37 | 0.05 - 0.1 eq | Common phase-transfer catalyst. | |

| Toluene | - | Anhydrous. | ||

| Diethyl ether | - | For workup. | ||

| Water | - | For washing. | ||

| Brine | - | For washing. | ||

| Anhydrous sodium sulfate | - | For drying. |

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2-cyano-2-(2-fluorophenyl)acetate (1.0 eq), toluene, and tetrabutylammonium bromide (0.05 eq).

-

Addition of Base: Add a 50% (w/v) aqueous solution of sodium hydroxide (2.5 eq) to the vigorously stirred mixture.

-

Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at room temperature.

-